
Dimethyl 2-(propylamino)but-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(propylamino)but-2-enedioate is an organic compound with the molecular formula C9H15NO4 It is a derivative of butenedioic acid, where the hydrogen atoms are replaced by dimethyl and propylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2-(propylamino)but-2-enedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate anion with an alkyl halide, resulting in the formation of a new carbon-carbon bond . The reaction typically requires a strong base, such as lithium diisopropylamide (LDA), to generate the enolate anion from a suitable precursor, such as a malonic ester or acetoacetic ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-(propylamino)but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the propylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Dimethyl 2-(propylamino)but-2-enedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through alkylation and substitution reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of dimethyl 2-(propylamino)but-2-enedioate involves its interaction with molecular targets through various pathways. For example, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, binding to the active site of the enzyme and affecting its activity . The specific pathways and molecular targets depend on the context of its use in research or industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl maleate: A similar compound with the molecular formula C6H8O4, used in Diels-Alder reactions and as a dienophile in organic synthesis.
Dimethyl fumarate: Another related compound, used in the treatment of multiple sclerosis and psoriasis due to its immunomodulatory properties.
Uniqueness
Dimethyl 2-(propylamino)but-2-enedioate is unique due to the presence of the propylamino group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where its particular reactivity and properties are advantageous.
Propriétés
Numéro CAS |
24559-78-2 |
|---|---|
Formule moléculaire |
C9H15NO4 |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
dimethyl 2-(propylamino)but-2-enedioate |
InChI |
InChI=1S/C9H15NO4/c1-4-5-10-7(9(12)14-3)6-8(11)13-2/h6,10H,4-5H2,1-3H3 |
Clé InChI |
GZUSBTOCWBMVIS-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=CC(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


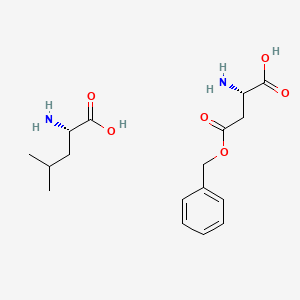
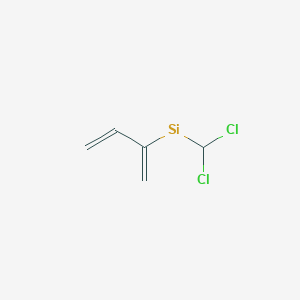
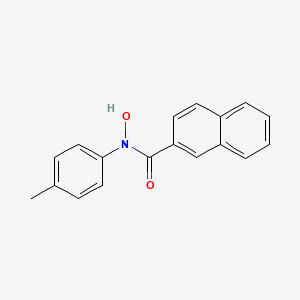
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-methylphenol](/img/structure/B14689404.png)
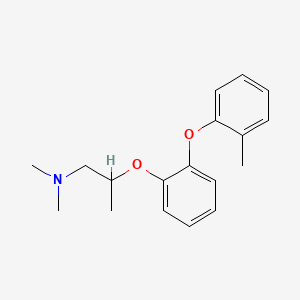
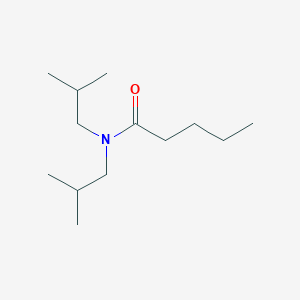
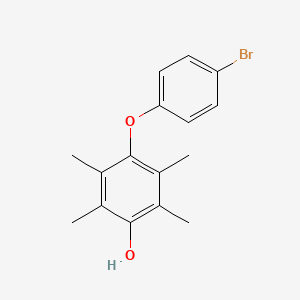
![Ethyl 3-{4-[(1e)-3-(butan-2-yl)-3-methyltriaz-1-en-1-yl]phenyl}propanoate](/img/structure/B14689444.png)
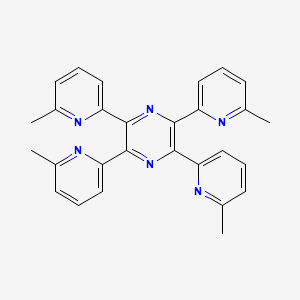
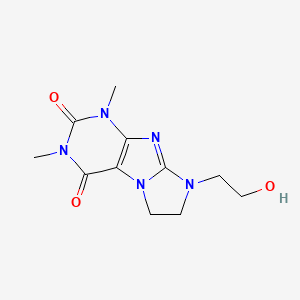
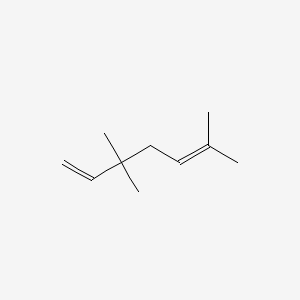
![2-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)oxirane](/img/structure/B14689472.png)


